molecular formula C15H13ClO2 B6397246 2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95% CAS No. 1261970-91-5

2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95%

Cat. No. B6397246
CAS RN: 1261970-91-5
M. Wt: 260.71 g/mol
InChI Key: FATJCQKIFOILST-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95% (2C4DMB) is a synthetic chemical compound commonly used in research laboratories for a variety of purposes. It is a white, granular solid at room temperature with a melting point of 131-133°C and a boiling point of 276°C. 2C4DMB is soluble in methanol, ethanol, diethyl ether, and chloroform. It is a common reagent in organic synthesis and has been used in a wide range of scientific research applications.

Scientific Research Applications

2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95% has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, such as 2-chloro-4-methylbenzoic acid and its derivatives. It has also been used in the synthesis of polymers and other materials, as well as in the synthesis of pharmaceuticals. 2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95% has also been used as a catalyst in the synthesis of esters and amides, as well as in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95% is not completely understood. However, it is known that the compound can act as an acid catalyst in the synthesis of esters and amides. It can also act as an oxidizing agent in the synthesis of polymers. In addition, 2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95% can act as a Lewis acid in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95% has been found to have an inhibitory effect on the enzyme 5-alpha reductase, which is involved in the conversion of testosterone to dihydrotestosterone (DHT).

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95% has several advantages and limitations for lab experiments. It is a relatively inexpensive and readily available reagent, making it a preferred choice for many laboratory experiments. Additionally, it is a relatively stable compound, with a melting point of 131-133°C and a boiling point of 276°C. However, it is important to note that 2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95% is a highly reactive compound and should be handled with care.

Future Directions

There are several potential future directions for research involving 2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of the compound, as well as to examine its potential applications in the synthesis of pharmaceuticals. Additionally, further research could be done to explore the potential applications of 2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95% in the synthesis of materials and polymers. Furthermore, further research could be done to investigate the potential toxicity of 2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95%, as well as its potential environmental impact. Finally, further research could be done to explore the potential of 2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95% as a catalyst in other reactions.

Synthesis Methods

The synthesis of 2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95% has been extensively studied and several methods have been developed. One of the most commonly used methods is the reaction of 2,5-dimethylbenzoic acid with thionyl chloride in the presence of anhydrous pyridine. This reaction yields 2-Chloro-4-(2,5-dimethylphenyl)benzoic acid, 95% in a yield of over 95%. Other methods include the reaction of 2,5-dimethylbenzoic acid with phosphorus oxychloride, or the reaction of 2,5-dimethylbenzoic acid with chloroform in the presence of potassium carbonate.

properties

IUPAC Name

2-chloro-4-(2,5-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-3-4-10(2)13(7-9)11-5-6-12(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJCQKIFOILST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688962
Record name 3-Chloro-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-91-5
Record name 3-Chloro-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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